Pyrazinecarboxylic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarboxylic Acid-d3 is a deuterated form of pyrazinecarboxylic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and ability to be traced in various chemical reactions. The molecular formula of this compound is C5HD3N2O2, and it has a molecular weight of 127.12 g/mol .
Mechanism of Action
Target of Action
Pyrazinecarboxylic Acid-d3, like its derivatives, shows biological properties, including antimicrobial and antifungal activities . .
Mode of Action
It’s known that pyrazine derivatives can have numerous pharmacological effects . For example, some pyrazine derivatives have been found to inhibit the growth and nucleic acid synthesis in certain organisms .
Biochemical Pathways
Pyrazine derivatives are known to exhibit a wide variety of pharmacological properties, including hypoglycemic and diuretic action , suggesting they may interact with multiple biochemical pathways.
Result of Action
It’s known that pyrazine derivatives can have numerous prominent pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxylic Acid-d3 typically involves the deuteration of pyrazinecarboxylic acid. One common method includes the use of deuterated reagents in the presence of a catalyst. For example, the deuteration can be achieved by reacting pyrazinecarboxylic acid with deuterium gas (D2) in the presence of a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple purification steps, including crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarboxylic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: It can be reduced to form pyrazine derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various pyrazine derivatives, which can be further functionalized for specific applications in research and industry .
Scientific Research Applications
Pyrazinecarboxylic Acid-d3 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxylic Acid: The non-deuterated form, commonly used in similar applications.
2,3-Pyrazinedicarboxylic Acid: Another derivative with two carboxylic acid groups, used in coordination chemistry and materials science.
Uniqueness
Pyrazinecarboxylic Acid-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability in chemical reactions. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required .
Properties
CAS No. |
1794791-32-4 |
---|---|
Molecular Formula |
C5H4N2O2 |
Molecular Weight |
127.117 |
IUPAC Name |
3,5,6-trideuteriopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D |
InChI Key |
NIPZZXUFJPQHNH-CBYSEHNBSA-N |
SMILES |
C1=CN=C(C=N1)C(=O)O |
Synonyms |
2-Pyrazinecarboxylic Acid-d3; Pyrazinoic Acid-d3; 1,4-Diazinecarboxylic Acid-d3; 2-Carboxypyrazine-d3; 2-Pyrazinoic Acid-d3; NSC 13146-d3; NSC 27192-d3; Pyrazinic Acid-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.